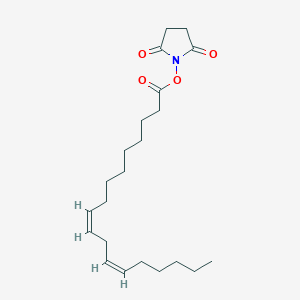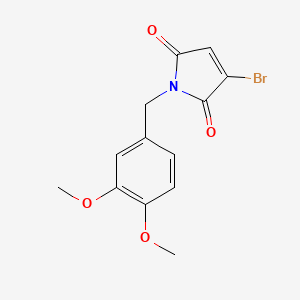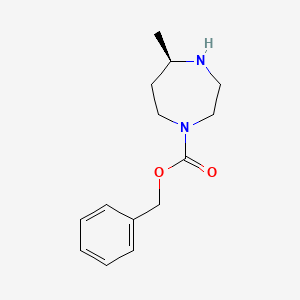![molecular formula C7H13Cl2N5O B1396945 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride CAS No. 1332529-50-6](/img/structure/B1396945.png)
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride
Übersicht
Beschreibung
“4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride” is a chemical compound with the empirical formula C6H11Cl2N3. It has a molecular weight of 196.08 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is [H]Cl. [H]Cl.C1 (CNCC2)=C2NN=C1 . The InChI code is 1S/C6H9N3.2ClH/c1-2-7-3-5-4-8-9-6 (1)5;;/h4,7H,1-3H2, (H,8,9);2*1H .Physical And Chemical Properties Analysis
This compound is a solid . It has a density of 1.2±0.1 g/cm^3 . The boiling point is 331.7±32.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The flash point is 154.4±25.1 °C . The molar refractivity is 34.3±0.3 cm^3 . It has 3 H bond acceptors and 2 H bond donors .Wissenschaftliche Forschungsanwendungen
1. Tuberculosis Treatment Research
A study by Samala et al. (2013) synthesized derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and evaluated them for inhibiting Mycobacterium tuberculosis. One compound showed significant activity against tuberculosis with minimal cytotoxicity, suggesting potential in tuberculosis treatment research (Samala et al., 2013).
2. Phosphodiesterase Inhibition
Duplantier et al. (2007) improved the potency and physical properties of a related series for inhibiting human eosinophil phosphodiesterase, which could have implications in respiratory diseases (Duplantier et al., 2007).
3. Antiproliferative Activity
Pawar et al. (2017) synthesized and tested various derivatives for antiproliferative activity against cancer cell lines. Some compounds exhibited promising activity, indicating potential for cancer research (Pawar et al., 2017).
4. Corrosion Inhibition
Research by Dandia et al. (2013) and Sudheer et al. (2015) explored the use of pyrazolopyridine derivatives as corrosion inhibitors for mild steel and copper, respectively. These studies highlight the potential application in industrial corrosion prevention (Dandia et al., 2013); (Sudheer et al., 2015).
5. Kinase Inhibition for Cancer Therapy
Smyth et al. (2010) developed a library of compounds for screening against kinases and other cancer drug targets, showing potential in drug-discovery chemistry, particularly for cancer therapy (Smyth et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O.2ClH/c8-10-7(13)6-4-3-9-2-1-5(4)11-12-6;;/h9H,1-3,8H2,(H,10,13)(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVSNPKFHPDHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1396864.png)
![6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine](/img/structure/B1396866.png)
![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)





![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)


